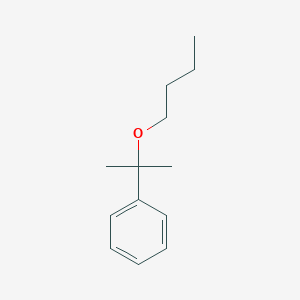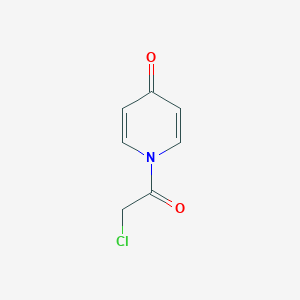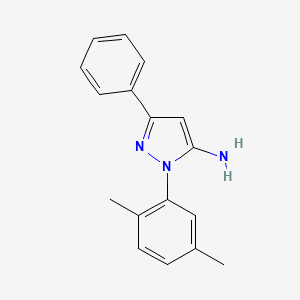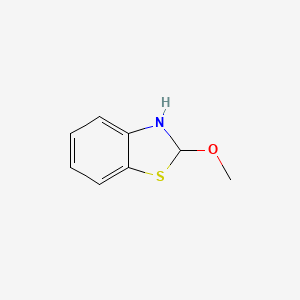
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid: is a derivative of butanoic acid, featuring a fluorenylmethoxycarbonyl (Fmoc) group. This compound is notable for its use in peptide synthesis, where the Fmoc group serves as a protecting group for amino acids. The presence of the hydroxy and methyl groups adds to its versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The general steps are as follows:
Protection of the amine group: The amine group is protected using a suitable protecting group.
Introduction of the fluorenylmethoxycarbonyl group: This step involves the reaction of the protected amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Deprotection of the amine group: The protecting group is removed under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Fmoc group can be substituted under basic conditions, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Basic conditions, often involving sodium hydroxide or potassium carbonate, facilitate the removal of the Fmoc group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of the Fmoc group yields the free amine.
科学研究应用
Chemistry:
- Used in peptide synthesis as a protecting group for amino acids.
- Serves as a building block for the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Plays a role in the development of therapeutic peptides.
- Used in the synthesis of peptide-based vaccines and diagnostic agents.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the manufacture of advanced materials and nanotechnology applications.
作用机制
The mechanism of action of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of amino acids to form peptides.
相似化合物的比较
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the hydroxy and methyl groups in (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid adds to its versatility in chemical reactions compared to similar compounds.
- Applications: While similar compounds are also used in peptide synthesis, the specific functional groups in this compound make it particularly useful in certain synthetic routes and applications.
属性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-19(2,25)20(21,17(22)23)18(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,25H,11,21H2,1-2H3,(H,22,23)/t20-/m0/s1 |
InChI 键 |
AJPGHLIJXAJMOL-FQEVSTJZSA-N |
手性 SMILES |
CC(C)([C@](C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N)O |
规范 SMILES |
CC(C)(C(C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)









![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)


